molecular formula C14H9N3O B14063479 4-(5-Amino-2-benzoxazolyl)benzonitrile CAS No. 1016496-80-2

4-(5-Amino-2-benzoxazolyl)benzonitrile

Cat. No.: B14063479
CAS No.: 1016496-80-2
M. Wt: 235.24 g/mol
InChI Key: YNDFYGBVALZIOF-UHFFFAOYSA-N
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Description

4-(5-Amino-2-benzoxazolyl)benzonitrile is an organic compound that features a benzoxazole ring substituted with an amino group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2-benzoxazolyl)benzonitrile typically involves the reaction of 2-aminophenol with 4-cyanobenzaldehyde under specific conditions. One common method includes the use of a catalyst such as zinc bromide in an organic solvent like ethanol, followed by heating under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-2-benzoxazolyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitrobenzoxazole derivatives.

    Reduction: Benzoxazole amines.

    Substitution: Halogenated benzoxazole compounds.

Scientific Research Applications

4-(5-Amino-2-benzoxazolyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-Amino-2-benzoxazolyl)benzonitrile exerts its effects depends on its application:

    Biological Activity: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting cellular processes.

    Fluorescent Properties: The benzoxazole ring can absorb light and emit fluorescence, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the amino and nitrile substituents but shares the core structure.

    4-Aminobenzonitrile: Contains the amino and nitrile groups but lacks the benzoxazole ring.

    2-Aminophenol: Precursor in the synthesis of benzoxazole derivatives.

Uniqueness

4-(5-Amino-2-benzoxazolyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole ring and the nitrile group allows for versatile applications in various fields.

Properties

CAS No.

1016496-80-2

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

4-(5-amino-1,3-benzoxazol-2-yl)benzonitrile

InChI

InChI=1S/C14H9N3O/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,16H2

InChI Key

YNDFYGBVALZIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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